N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide
Description
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzamide core linked to a phenyl group substituted with a dimethylcarbamoylmethyl moiety. This structure combines a fluorine atom at the meta position of the benzamide ring with a polar dimethylcarbamoyl group, which may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIFKUYBIYVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylcarbamoyl)methylphenylamine with 3-fluorobenzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Substituted Benzamides with Amino and Alkyl Groups
- N-[4-(Dimethylamino)-3-[[2-(Dimethylamino)ethyl-(2-methylpropanoyl)amino]methyl]phenyl]-3-fluorobenzamide (): Molecular Formula: C24H33FN4O2. Key Differences: Incorporates additional dimethylamino and 2-methylpropanoyl groups on the phenyl ring. Implications: The tertiary amines may increase water solubility but could also elevate metabolic susceptibility.
- N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-3-fluorobenzamide (): Structure: Features dual dimethylamino groups on both the ethyl chain and phenyl ring. Implications: The dimethylamino groups enhance basicity and solubility compared to the carbamoyl group in the target compound. This structural variation may shift pharmacokinetic properties, such as blood-brain barrier penetration .
Fluorobenzamide Derivatives with Simple Aryl Substitutions
- N-(4-Ethylphenyl)-4-fluorobenzamide (): Key Differences: Fluorine at the para position and an ethylphenyl substitution. Implications: The para-fluorine may reduce steric hindrance compared to the meta position in the target compound.
- 4-Amino-N-(4-fluorophenyl)benzamide (): Structure: Contains a para-aminobenzamide core. Implications: The amino group introduces hydrogen-bonding capacity, which could enhance target affinity but may also increase metabolic oxidation risks .
Complex Heterocyclic and Agrochemical Benzamides
- Aticaprant (4-(4-(((S)-2-(3,5-Dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide) (): Structure: Pyrrolidinylmethylphenoxy substitution.
- Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) (): Key Differences: Urea linkage and dichloro/fluorine substitutions. Implications: Used as a pesticide, this compound highlights how benzamide derivatives can transition to agrochemical roles with specific substituents. The target compound’s dimethylcarbamoyl group may instead favor pharmaceutical applications .
Structural and Functional Analysis
Electronic and Steric Effects
- Dimethylcarbamoyl Group: Introduces polarity without excessive basicity, balancing solubility and membrane permeability. This contrasts with dimethylamino-substituted analogs (), which are more basic and may exhibit different ionization states in physiological conditions .
Pharmacological and Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~350–450 g/mol) aligns with drug-like properties, whereas higher-weight compounds (e.g., C24H33FN4O2 in ) may face bioavailability challenges .
- Lipophilicity : The dimethylcarbamoyl group likely reduces logP compared to alkyl-substituted analogs (e.g., N-(4-ethylphenyl)-4-fluorobenzamide), improving solubility but possibly limiting CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
